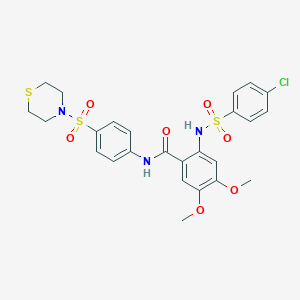
(3E)-1,6-Dibromo-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1,6-Dibromo-3-hexene is an organic compound with the molecular formula C6H10Br2 It is characterized by the presence of two bromine atoms attached to the first and sixth carbon atoms of a hexene chain, with a double bond between the third and fourth carbon atoms in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1,6-Dibromo-3-hexene typically involves the bromination of 1,6-hexadiene. The reaction is carried out in the presence of a bromine source, such as molecular bromine (Br2), under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and the base used.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Addition: Electrophiles like hydrogen bromide or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of hexenes or hexynes.
Addition: Formation of dibromoalkanes or other halogenated derivatives.
Scientific Research Applications
(3E)-1,6-Dibromo-3-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (3E)-1,6-Dibromo-3-hexene in chemical reactions involves the interaction of its bromine atoms and double bond with various reagents. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,6-Dibromohexane: Lacks the double bond and has different reactivity.
1,6-Dichloro-3-hexene: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,6-Dibromo-2-hexene: Different position of the double bond, affecting its reactivity and applications.
Uniqueness: (3E)-1,6-Dibromo-3-hexene is unique due to its specific arrangement of bromine atoms and the double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
(E)-1,6-dibromohex-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGNQGGJSCRVJJ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)/C=C/CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)












